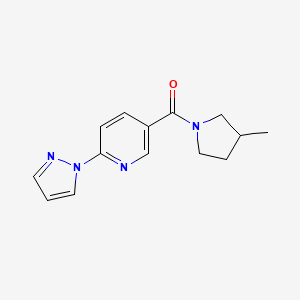
2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole is a heterocyclic compound that has drawn the attention of the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been found to exhibit significant biological activity. In
Mecanismo De Acción
The mechanism of action of 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole is still under investigation. However, it has been proposed that this compound may exert its biological activity through the inhibition of specific enzymes or the modulation of certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole exhibits significant biochemical and physiological effects. This compound has been found to inhibit the growth of various bacterial strains and cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole in lab experiments is its ability to exhibit significant biological activity at low concentrations. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic applications. Furthermore, the development of more efficient synthesis methods and the modification of the compound's chemical structure may lead to the development of more potent analogs with improved biological activity.
Conclusion:
In conclusion, 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole is a promising compound with significant potential for therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop more effective therapies.
Métodos De Síntesis
The synthesis of 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzoxazole with thioamide in the presence of a suitable catalyst. Other methods include the reaction of 2-bromo-1,3-benzoxazole with thioamide and the reaction of 2-chloro-1,3-benzoxazole with thioamide in the presence of a base.
Aplicaciones Científicas De Investigación
2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activity. Additionally, this compound has been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(1,3-thiazolidin-3-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-4-9-8(3-1)11-10(13-9)12-5-6-14-7-12/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZQDBZVLRGJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)

![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)


![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)

![7-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573075.png)